molecular formula C15H19BrN2O3 B4017082 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(3-methoxyphenoxy)-2-propanol

1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(3-methoxyphenoxy)-2-propanol

Cat. No. B4017082
M. Wt: 355.23 g/mol
InChI Key: BGCDBVQLRVCQBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves regiospecific reactions, where the correct identification of the regioisomer formed is critical. Techniques such as single-crystal X-ray analysis provide unambiguous structure determination, highlighting the precision required in synthesizing such complex molecules (Kumarasinghe et al., 2009).

Molecular Structure Analysis

Molecular docking and quantum chemical calculations, including DFT (Density Functional Theory) studies, are pivotal in understanding the molecular structure. These studies offer insights into the molecule's geometry, vibrational spectra, and fundamental vibrations. Molecular parameters such as bond length and bond angle are calculated, providing a detailed picture of the molecule's structure (Viji et al., 2020).

Chemical Reactions and Properties

The molecule's chemical reactivity and properties can be inferred from molecular electrostatic potential (MEP), HOMO - LUMO analysis, and Fukui functions. These studies help predict the biological effects and understand the intramolecular charge transfer, contributing to the molecule's chemical behavior (Viji et al., 2020).

Physical Properties Analysis

The physical properties, including crystal packing and conformational analysis, are crucial for comprehending the molecule's behavior in solid-state. Studies involving hydrogen-bonded chains and crystal packing analysis reveal the molecule's stability and potential interactions in various states (Trilleras et al., 2005).

Chemical Properties Analysis

Chemical properties, such as reactivity towards specific reagents and the stability of various functional groups within the molecule, can be explored through synthetic pathways and reaction mechanisms. The role of protecting groups and the effects of substitutions on the molecule's reactivity are areas of interest for chemical property analysis (Horning et al., 1970).

properties

IUPAC Name

1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-(3-methoxyphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O3/c1-10-15(16)11(2)18(17-10)8-12(19)9-21-14-6-4-5-13(7-14)20-3/h4-7,12,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCDBVQLRVCQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(COC2=CC=CC(=C2)OC)O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7129507

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(3-methoxyphenoxy)-2-propanol
Reactant of Route 2
Reactant of Route 2
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(3-methoxyphenoxy)-2-propanol
Reactant of Route 3
Reactant of Route 3
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(3-methoxyphenoxy)-2-propanol
Reactant of Route 4
Reactant of Route 4
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(3-methoxyphenoxy)-2-propanol
Reactant of Route 5
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(3-methoxyphenoxy)-2-propanol
Reactant of Route 6
Reactant of Route 6
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(3-methoxyphenoxy)-2-propanol

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